molecular formula C10H16O B13274914 1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde CAS No. 1936496-19-3

1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde

Cat. No.: B13274914
CAS No.: 1936496-19-3
M. Wt: 152.23 g/mol
InChI Key: LQLZRGJWHLBHOS-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde is an organic compound with the molecular formula C10H16O It is a member of the cycloalkane family, characterized by a cyclopentane ring substituted with a cyclopropylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde typically involves the following steps:

    Formation of Cyclopropylmethyl Bromide: Cyclopropylmethanol is treated with hydrobromic acid to form cyclopropylmethyl bromide.

    Grignard Reaction: The cyclopropylmethyl bromide is then reacted with magnesium to form the corresponding Grignard reagent.

    Addition to Cyclopentanone: The Grignard reagent is added to cyclopentanone, resulting in the formation of 1-(Cyclopropylmethyl)cyclopentanol.

    Oxidation: The final step involves the oxidation of 1-(Cyclopropylmethyl)cyclopentanol to this compound using an oxidizing agent such as pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The cyclopropylmethyl group can undergo substitution reactions with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

    Oxidation: 1-(Cyclopropylmethyl)cyclopentane-1-carboxylic acid.

    Reduction: 1-(Cyclopropylmethyl)cyclopentanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclopropylmethyl group may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxaldehyde: Similar structure but lacks the cyclopropylmethyl group.

    Cyclohexanecarbaldehyde: Contains a cyclohexane ring instead of a cyclopentane ring.

    Cyclopropylmethyl ketone: Contains a ketone group instead of an aldehyde group.

Uniqueness

1-(Cyclopropylmethyl)cyclopentane-1-carbaldehyde is unique due to the presence of both a cyclopropylmethyl group and an aldehyde functional group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

1936496-19-3

Molecular Formula

C10H16O

Molecular Weight

152.23 g/mol

IUPAC Name

1-(cyclopropylmethyl)cyclopentane-1-carbaldehyde

InChI

InChI=1S/C10H16O/c11-8-10(5-1-2-6-10)7-9-3-4-9/h8-9H,1-7H2

InChI Key

LQLZRGJWHLBHOS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CC2CC2)C=O

Origin of Product

United States

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